3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of halogenated aromatic rings and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules with multiple functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the aromatic rings can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering their electronic properties.
Coupling Reactions: The compound can be further modified using coupling reactions to attach additional functional groups or aromatic rings.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The electronic properties of the thiophene and pyridine rings make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used to study the effects of sulfonamide derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The halogenated aromatic rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A sulfonamide used as a carbonic anhydrase inhibitor in glaucoma treatment.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of halogenated aromatic rings and a sulfonamide group, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2S2/c17-14-7-13(3-4-15(14)18)24(21,22)20-9-11-6-12(10-19-8-11)16-2-1-5-23-16/h1-8,10,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBICUXCNJXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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